7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a dihydroisoquinolinone moiety makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a ketone, formaldehyde, and an amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature. The general reaction scheme is as follows:
Starting Materials: 2-methyl-3,4-dihydroisoquinolin-1(2H)-one, formaldehyde, and an amine.
Reaction Conditions: The reaction mixture is stirred at room temperature in the presence of an acid catalyst.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Aminocoumarins: These compounds also contain an aminomethyl group and exhibit similar reactivity.
2,6-Dihydroxynaphthalene Derivatives: These compounds share structural similarities and undergo similar Mannich reactions.
7-Hydroxycoumarin Derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and potential biological activities. Its isoquinoline core structure also distinguishes it from other similar compounds, providing unique opportunities for drug design and synthesis.
Biological Activity
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by an amino group at the 7th position and a methyl group at the 2nd position, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1-one
- CAS Number : 1017046-27-3
- Molecular Formula : C₁₁H₁₄N₂O
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:
-
Anticancer Activity :
- The compound has shown promise as a dual inhibitor of EZH2 and HSP90, leading to increased apoptosis in cancer cells and cell cycle arrest at the M phase. In vitro studies indicated that it suppresses reactive oxygen species (ROS) pathways, contributing to its anti-tumor efficacy in glioblastoma models .
-
Antimicrobial Properties :
- Research indicates potential antimicrobial effects against various bacterial strains. The compound may disrupt bacterial cell membranes or inhibit essential enzymes, although specific pathways remain under investigation .
- Neuroprotective Effects :
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vitro Studies :
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
5e | HepG-2 | < 25 |
6a | MCF-7 | < 25 |
10a | PC-3 | 26–50 |
- In Vivo Studies :
Comparative Analysis
Comparative studies with similar compounds highlight the unique biological profile of this compound:
Compound Comparison | Unique Features |
---|---|
2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Lacks amino group at position 7 |
7-amino-3,4-dihydroisoquinolin-1(2H)-one | Lacks methyl group at position 2 |
7-amino-2-methylisoquinolin-1(2H)-one | Does not have dihydro structure |
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-(aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5,7,12H2,1H3 |
InChI Key |
XQGMBADQWOUSEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.